molecular formula C10H8BrNS B1342366 4-Benzyl-2-bromothiazole CAS No. 73553-79-4

4-Benzyl-2-bromothiazole

Cat. No. B1342366
CAS RN: 73553-79-4
M. Wt: 254.15 g/mol
InChI Key: VYIKIPBSSDODGH-UHFFFAOYSA-N
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Description

4-Benzyl-2-bromothiazole is a chemical compound that belongs to the class of organic compounds known as benzylthiazoles. It is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, substituted with a benzyl group and a bromine atom. This compound serves as a versatile building block in organic synthesis, particularly in the creation of various biologically active molecules and materials with electronic properties.

Synthesis Analysis

The synthesis of 4-Benzyl-2-bromothiazole and its derivatives has been explored through various methods. For instance, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles involves a regioselective cross-coupling reaction starting from 2,4-dibromothiazole, which can be further functionalized to create a range of bithiazole derivatives . Additionally, the synthesis of benzobisthiazole derivatives, which are related to 4-Benzyl-2-bromothiazole, has been achieved via palladium/copper cocatalyzed C-H bond functionalization, demonstrating the potential for creating complex architectures from simple thiazole precursors .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Benzyl-2-bromothiazole has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of a novel hydrazone Schiff base compound derived from a bromobenzene moiety has been determined by X-ray crystallography and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that can influence the behavior and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of 4-Benzyl-2-bromothiazole derivatives has been explored in the context of antitumor activity. Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating the potential for these compounds to be used in anticancer treatments . The structure-activity relationships derived from these studies highlight the importance of the thiazole moiety and its substituents in determining biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-bromothiazole derivatives are closely related to their molecular structure. The synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, for example, involved theoretical DFT studies to predict geometric parameters, vibrational assignments, and chemical shifts, which were then compared with experimental data . These properties are crucial for understanding the behavior of these compounds in various environments and for designing molecules with desired characteristics.

Scientific Research Applications

Asymmetric and Symmetric Fluorescent Compounds Synthesis

A study discusses the synthesis of thiazole-based aromatic heterocyclic fluorescent compounds, highlighting the utility of bromothiazoles in the preparation of compounds with high luminescence quantum yields and excellent thermal stability. This research illustrates the relevance of 4-Benzyl-2-bromothiazole derivatives in developing materials with adjustable electronic properties for potential application in organic electronics and fluorescence imaging (Tao et al., 2013).

Antiproliferative Effects Against Colon Cancer

Amino acid derivatives of bromothiazole have been investigated for their antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines, showcasing the potential of bromothiazole derivatives in cancer research. This underscores the therapeutic implications of 4-Benzyl-2-bromothiazole in developing novel anticancer agents (Vale et al., 2017).

Antimicrobial Activity

Research on thiazoles bearing pyridyl and triazolyl scaffolds indicates significant antimicrobial activity against various pathogens, including bacteria and fungi. This demonstrates the role of 4-Benzyl-2-bromothiazole derivatives in synthesizing compounds with potential applications in addressing microbial resistance (Tay et al., 2022).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing when handling 4-Benzyl-2-bromothiazole . It is also advised to avoid ingestion and inhalation .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 4-Benzyl-2-bromothiazole, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

4-benzyl-2-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIKIPBSSDODGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607170
Record name 4-Benzyl-2-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-bromothiazole

CAS RN

73553-79-4
Record name 4-Benzyl-2-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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